But-3-ynylhydrazine;dihydrochloride

Description

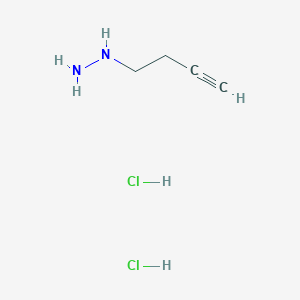

But-3-ynylhydrazine dihydrochloride is a hydrazine derivative featuring a terminal alkyne (but-3-ynyl) group and two hydrochloride counterions. The dihydrochloride salt enhances water solubility, a common strategy for improving bioavailability in pharmaceutical applications .

Properties

IUPAC Name |

but-3-ynylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2.2ClH/c1-2-3-4-6-5;;/h1,6H,3-5H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUUMMDBBLOXEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of But-3-ynylhydrazine;dihydrochloride involves synthetic routes that typically include the reaction of but-3-yn-1-ylamine with hydrazine in the presence of hydrochloric acid. The reaction conditions often involve maintaining a controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using batch reactors or continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

But-3-ynylhydrazine;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to form hydrazine derivatives.

Substitution: It can undergo substitution reactions with various reagents to form different substituted hydrazine compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Reactivity and Derivative Formation

But-3-ynylhydrazine;dihydrochloride serves as a versatile precursor in organic synthesis. Its unique structure allows for the formation of various derivatives through reactions such as:

- Hydrazone Formation : The compound can react with carbonyl compounds to form hydrazones, which are valuable intermediates in organic synthesis.

- Cycloaddition Reactions : It participates in cycloaddition reactions, particularly in the synthesis of complex cyclic structures.

Case Study: Synthesis of Chromenopyrrolidines

A notable application is demonstrated in the synthesis of chromenopyrrolidines from azomethine ylides. The compound's ability to engage in 1,3-dipolar cycloaddition reactions has been exploited to generate functionally distinct products, showcasing its utility in diversity-oriented synthesis strategies .

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of But-3-ynylhydrazine exhibit potential anticancer properties. For instance, studies have shown that certain hydrazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study: Pharmacological Screening

In a pharmacological screening study, derivatives synthesized from But-3-ynylhydrazine were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated significant activity against breast and lung cancer cells, warranting further investigation into their mechanisms of action .

Materials Science

Polymeric Applications

The compound has also found applications in materials science, particularly in the development of polymeric materials. Its hydrazine moiety can be utilized as a crosslinking agent in polymer chemistry.

Data Table: Properties of Polymers Derived from But-3-ynylhydrazine

| Property | Value |

|---|---|

| Glass Transition Temperature | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

These properties indicate that polymers derived from this compound possess favorable mechanical characteristics suitable for various applications.

Environmental Chemistry

Detection of Organic Compounds

But-3-ynylhydrazine derivatives have been employed in environmental chemistry for the detection of airborne organic compounds. Their reactive nature allows them to form stable complexes with specific pollutants, facilitating their identification and quantification.

Case Study: Air Quality Monitoring

In a study focusing on air quality within automotive cabins, But-3-ynylhydrazine derivatives were used to capture volatile organic compounds. The findings provided insights into the levels of air contamination and helped establish guidelines for improving indoor air quality .

Mechanism of Action

The mechanism of action of But-3-ynylhydrazine;dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or modifying the enzyme structure. The pathways involved in its mechanism of action include the inhibition of specific metabolic pathways and the induction of oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazine Dihydrochloride Derivatives

Phenylhydrazine Hydrochloride (CAS 59-88-1)

- Structure : A simpler hydrazine derivative with a phenyl group.

- Properties: Known for toxicity and reactivity, particularly in redox reactions (e.g., reduction of silver nitrate to form stable colloids) .

- The dihydrochloride form likely improves solubility compared to phenylhydrazine’s single hydrochloride .

1-Butyl-2-methylhydrazine Dihydrochloride (CAS 73454-79-2)

- Structure : Substituted hydrazine with a butyl and methyl group.

- Properties: The branched alkyl chain may reduce crystallinity compared to the linear but-3-ynyl group. No stability data are provided, but alkylhydrazines generally exhibit moderate stability .

- Key Differences : The terminal alkyne in But-3-ynylhydrazine could increase susceptibility to nucleophilic attack or cyclization reactions, unlike saturated alkyl chains .

Tetrahydrofuran-3-yl Hydrazine Dihydrochloride

Piperazine Dihydrochloride Derivatives

1-(But-3-yn-1-yl)piperazine Dihydrochloride (CAS 1193389-48-8)

- Structure : Piperazine ring substituted with a but-3-ynyl group.

- Properties : Molecular weight 211.13 g/mol, with two protonated nitrogens enhancing solubility. Exhibits moderate hazards (H302, H315) .

- Piperazine derivatives are more common in drug design (e.g., Trimetazidine dihydrochloride) due to their conformational flexibility .

Vanoxerine Dihydrochloride

- Structure : CDK2/4/6 inhibitor with a piperazine core.

- Properties : IC50 values of 3.79–4.04 μM in cancer cells; dihydrochloride form improves solubility for in vivo use.

- Key Differences : Hydrazine derivatives like But-3-ynylhydrazine lack the piperazine ring’s ability to chelate metal ions or engage in multi-target interactions, limiting their utility as kinase inhibitors .

Stability and Reactivity

Hydrazine dihydrochlorides, including But-3-ynylhydrazine, are generally less stable than piperazine salts due to weaker N–N bonds. For example, diphenyl-dibenzylhydrazine dihydrochloride decomposes at 215.5°C, whereas piperazine derivatives often exhibit higher thermal stability . The alkyne group in But-3-ynylhydrazine may further destabilize the compound via side reactions (e.g., polymerization) compared to saturated analogs .

Biological Activity

But-3-ynylhydrazine; dihydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities. Hydrazines, in general, are known for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article aims to explore the biological activity of but-3-ynylhydrazine; dihydrochloride through various studies and findings.

Chemical Structure and Properties

But-3-ynylhydrazine; dihydrochloride is characterized by its unique hydrazine structure, which can be represented as follows:

This compound contains a butynyl group attached to a hydrazine moiety, which is significant in determining its biological activity.

Antimicrobial Activity

Hydrazines, including but-3-ynylhydrazine; dihydrochloride, have been evaluated for their antimicrobial properties. Studies indicate that certain hydrazine derivatives exhibit significant activity against various bacterial strains. For instance:

- In a study examining hydrazone derivatives, compounds similar to but-3-ynylhydrazine showed promising results against Staphylococcus aureus and Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 0.3 µM .

Anticancer Activity

Research has indicated that hydrazine derivatives can possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Specific studies have shown:

- Compounds derived from hydrazines have been tested in vitro against various cancer cell lines, demonstrating significant cytotoxicity .

Anti-inflammatory Activity

The anti-inflammatory potential of but-3-ynylhydrazine; dihydrochloride has also been explored. Hydrazines are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:

- A study highlighted that certain hydrazine derivatives exhibited comparable anti-inflammatory effects to established drugs like indomethacin .

Case Studies and Research Findings

The biological activities of but-3-ynylhydrazine; dihydrochloride can be attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:

- Reactive Oxygen Species (ROS) Modulation : Hydrazines may influence oxidative stress pathways, leading to apoptosis in cancer cells.

- Enzyme Inhibition : The inhibition of enzymes such as cyclooxygenase (COX) contributes to the anti-inflammatory effects observed with these compounds.

- Cytokine Regulation : Modulation of cytokines like IL-6 and TNF-α plays a crucial role in reducing inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.